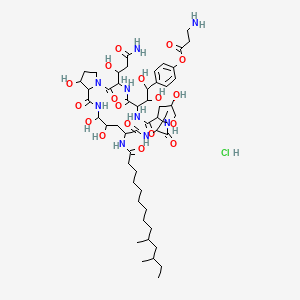
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with b-alanine, monohydrochloride, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with b-alanine, monohydrochloride, trans- is a complex cyclic peptide. Cyclic peptides are known for their stability and bioactivity, making them significant in various scientific fields, including medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of cyclic peptides may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified. The choice of method depends on the peptide’s complexity and the required yield.
化学反应分析
Types of Reactions
Cyclic peptides can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often leading to the formation of disulfide bonds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, breaking disulfide bonds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific functional groups present in the peptide and the reaction conditions. For example, oxidation may lead to the formation of cyclic disulfides, while reduction may yield linear peptides.
科学研究应用
Cyclic peptides have a wide range of applications in scientific research:
Chemistry: Used as catalysts and building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs, particularly in targeting protein-protein interactions.
Industry: Utilized in the development of new materials and as bioactive agents in various formulations.
作用机制
The mechanism of action of cyclic peptides often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a biological effect. The pathways involved depend on the specific peptide and its target.
相似化合物的比较
Cyclic peptides can be compared to other bioactive peptides, such as linear peptides and peptidomimetics. Their unique cyclic structure often confers greater stability and specificity in binding to targets. Similar compounds include:
Linear peptides: Less stable but easier to synthesize.
Peptidomimetics: Synthetic molecules designed to mimic the structure and function of peptides.
属性
CAS 编号 |
138661-18-4 |
|---|---|
分子式 |
C53H86ClN9O18 |
分子量 |
1172.8 g/mol |
IUPAC 名称 |
[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] 3-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C53H85N9O18.ClH/c1-5-27(2)22-28(3)12-10-8-6-7-9-11-13-39(69)56-33-24-37(67)49(75)60-51(77)44-35(65)19-21-61(44)53(79)42(36(66)25-38(55)68)58-50(76)43(46(72)45(71)30-14-16-32(17-15-30)80-40(70)18-20-54)59-48(74)34-23-31(64)26-62(34)52(78)41(29(4)63)57-47(33)73;/h14-17,27-29,31,33-37,41-46,49,63-67,71-72,75H,5-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,69)(H,57,73)(H,58,76)(H,59,74)(H,60,77);1H |
InChI 键 |
IUJKTRPPNXFQPH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OC(=O)CCN)O)O)C(CC(=O)N)O)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















